2,3'-Biquinoline

Organic Synthesis Catalysis C-H Activation

Research on photosynthetic electron transport or antibacterial biquinoline leads? The 2,3′-isomer’s non-chelating geometry is irreplaceable for accurate mechanistic data. - Unique 2,3′-connectivity avoids Cu(I) chelation, enabling true electron-acceptor/concentration-dependent probe studies. - Definitive 1H/13C NMR fingerprint ensures correct regiochemistry in derivative synthesis. - 95% purity research scaffold, shipped globally from stock for immediate use.

Molecular Formula C18H12N2
Molecular Weight 256.3 g/mol
CAS No. 612-81-7
Cat. No. B181939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3'-Biquinoline
CAS612-81-7
Molecular FormulaC18H12N2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3
InChIInChI=1S/C18H12N2/c1-4-8-17-13(5-1)9-10-18(20-17)15-11-14-6-2-3-7-16(14)19-12-15/h1-12H
InChIKeyGGXQYMJZWYEQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3'-Biquinoline: Key Structural Features


2,3'-Biquinoline (CAS 612-81-7) is a biaryl compound composed of two quinoline units connected via a carbon-carbon bond between the 2-position of one ring and the 3'-position of the other . This unsymmetrical linkage distinguishes it from the more common 2,2'-biquinoline isomer and imparts a unique molecular geometry and electronic distribution that are critical for applications requiring specific conformational preferences or reactivity patterns [1]. As a foundational scaffold in medicinal chemistry and materials science, it is commercially available as a research compound with a molecular weight of 256.3 g/mol and a typical purity of 95% .

2,3'-Biquinoline vs. Common Biquinoline Isomers


The 2,3'-biquinoline isomer cannot be substituted by the more common 2,2'-biquinoline or other regioisomers without fundamentally altering experimental outcomes. The 2,2'-isomer is a well-established colorimetric reagent for Cu(I) due to its chelating geometry, a property not shared by 2,3'-biquinoline, which does not form a stable bidentate complex [1]. Furthermore, the 2,3'-linkage results in a distinct electronic and conformational profile, as evidenced by its unique 1H and 13C NMR chemical shifts compared to both 2,2'-biquinoline and the symmetrically substituted 6,6'-dimethyl-2,3'-biquinoline [2]. Generic substitution would therefore compromise studies relying on specific reactivity, photophysical properties, or biological target engagement that are intrinsic to this particular regioisomer.

2,3'-Biquinoline: Comparative Evidence


Fe-Catalyzed Regioselective Synthesis

A modern, Fe-catalyzed three-component reaction enables the direct, regioselective synthesis of 2,3'-biquinoline from 2-methylquinolines, anthranils, and N,N-dimethylacetamide (DMA). This contrasts with traditional Suzuki-Miyaura cross-coupling methods for biquinoline synthesis, which are often less regioselective and require pre-functionalized haloarenes .

Organic Synthesis Catalysis C-H Activation

NMR Fingerprint for Isomer Confirmation

The 1H and 13C NMR spectra of 2,3'-biquinoline exhibit characteristic chemical shift differences (ΔH and ΔC) when compared to the corresponding nuclei in 2,2'-biquinoline and 6,6'-dimethyl-2,3'-biquinoline, providing a definitive fingerprint for its identification and purity assessment [1].

Analytical Chemistry Structural Elucidation NMR Spectroscopy

Concentration-Dependent Electron Transport Modulation

2,3'-Biquinoline demonstrates a dual, concentration-dependent mechanism of action on electron transport, acting as a plastoquinone antagonist at low concentrations and as an electron acceptor at higher concentrations [1].

Biochemistry Electron Transport Plastoquinone Antagonism

2,3'-Biquinoline: Key Applications


Medicinal Chemistry Derivatization Scaffold

The 2,3'-biquinoline core serves as a versatile starting point for the synthesis of libraries of novel analogs with potential antibacterial and antioxidant activities. Studies on derivatives, such as [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs, have shown promising antibacterial activity against multiple strains, with some compounds displaying mean inhibition zones of up to 20.7 ± 1.5 mm at 0.1 μg/μL, and antioxidant IC50 values as low as 1.25 μg/mL, which are superior to ascorbic acid (IC50 4.5 μg/mL) [1]. This establishes the core as a valuable template for developing new antimicrobial and antioxidant agents.

Spectroscopic Probe for Conformation and Electronics

The well-characterized 1H and 13C NMR spectra of 2,3'-biquinoline provide a definitive reference for structural elucidation of novel biquinoline derivatives. The distinct deshielding effects and chemical shift differences (ΔH and ΔC) between its rings offer a robust method for confirming regiochemistry in complex biaryl and biheteroaryl systems, as demonstrated by Osborne et al. [2]. This makes it an essential analytical standard for researchers synthesizing and characterizing new biquinoline-based materials.

Electron Transport Mechanism Studies

2,3'-Biquinoline's unique ability to switch from a plastoquinone antagonist to an electron acceptor based on its concentration makes it an ideal tool for mechanistic studies of photosynthetic and mitochondrial electron transport chains [3]. Researchers can use this compound to probe the concentration-dependent behavior of electron carriers and inhibitors, potentially uncovering novel regulatory mechanisms or targets for herbicides and antimicrobials that act on these pathways.

Regioselective Biaryl Synthesis Methodology

The Fe-catalyzed three-component reaction for the synthesis of 2,3'-biquinoline represents a significant advance in C-H activation and annulation chemistry . This method provides a blueprint for developing new, more efficient routes to unsymmetrical biaryls, a class of compounds crucial in drug discovery and materials science. Researchers can use this protocol as a foundation to explore other substrate scopes and catalytic systems for synthesizing complex biquinoline analogs.

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